N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
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Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of suitable precursors under controlled conditions. For example, Patel et al. (2015) describe the synthesis of related heterocyclic compounds by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives, showcasing the synthetic routes available for such complex molecules (Patel, G. K., Patel, H. S., & Shah, P., 2015).
Molecular Structure Analysis
The molecular structure of N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide and related derivatives is characterized by the presence of the triazolo[3,4-b][1,3,4]thiadiazole core, which imparts a unique set of properties to these compounds. X-ray crystallography and spectroscopic methods (e.g., 1H NMR, 13C NMR, and FT-IR) are typically employed to elucidate the structure of such molecules, as demonstrated by the work of Nanjunda-Swamy et al. (2005), who used these techniques to confirm the structure of a related compound (Nanjunda-Swamy, S., et al., 2005).
Mechanism of Action
Future Directions
The future directions for research on these compounds could include further exploration of their therapeutic potential. For instance, more studies could be conducted to evaluate their anti-cancer, anti-inflammatory, and other biological activities . Additionally, more work could be done to optimize their synthesis and improve their yield .
properties
IUPAC Name |
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-14(11-5-2-1-3-6-11)18-13-8-4-7-12(9-13)15-20-21-10-17-19-16(21)23-15/h1-10H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWBAUNQJDPQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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